5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
The compound 5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a structurally complex heterocyclic molecule featuring a pyrazolo[3,4-d]pyrimidin-4-one core fused with a tetrahydroquinoline moiety. This scaffold is notable for its dual pharmacological roles, including PDE5 inhibition and apoptosis induction, as demonstrated in cancer therapy studies . The tetrahydroquinoline group enhances its lipophilicity and binding affinity to biological targets, such as kinases and phosphodiesterases, while the pyrazolo-pyrimidinone core contributes to its bioisosteric resemblance to purine bases, enabling interactions with nucleotide-binding enzymes .
Properties
IUPAC Name |
5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-phenylpyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2/c28-20(26-12-6-8-16-7-4-5-11-19(16)26)14-25-15-23-21-18(22(25)29)13-24-27(21)17-9-2-1-3-10-17/h1-5,7,9-11,13,15H,6,8,12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXJZTXTIHDCHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C=NC4=C(C3=O)C=NN4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the 3,4-dihydroquinoline moiety: This can be achieved through a cyclization reaction involving aniline derivatives and aldehydes under acidic conditions.
Synthesis of the pyrazolo[3,4-d]pyrimidine core: This step involves the condensation of appropriate hydrazine derivatives with pyrimidine precursors.
Coupling of the two moieties: The final step involves the coupling of the 3,4-dihydroquinoline and pyrazolo[3,4-d]pyrimidine moieties through a suitable linker, such as an oxoethyl group, under controlled conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activities.
Biological Studies: It is used in research to understand its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: The compound serves as a tool to study cellular processes and pathways, providing insights into its mechanism of action.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Key Compounds :
3,6-Dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one (10e) Activity: IC₅₀ = 11 µM against MCF-7 breast cancer cells . Mechanism: The 4-nitrobenzylideneamino group at position 5 disrupts EGFR-TK signaling .
Compound 11j (Quinoline-fused pyrazolo[3,4-d]pyrimidin-4-one) Activity: Dual PDE5 inhibition (IC₅₀ = 9.2 nM) and pro-apoptotic effects (IC₅₀ = 2.8 µM against HCT-116 cells) .
| Compound | Cancer Cell Line | IC₅₀ | Key Structural Feature |
|---|---|---|---|
| 10e | MCF-7 | 11 µM | 5-Nitrobenzylideneamino substituent |
| 11j | HCT-116 | 2.8 µM | Tetrahydroquinoline-ethyl linkage |
| Lapatinib (Reference) | MCF-7 | 10.2 µM | Quinazoline core |
Structural Insights :
- The tetrahydroquinoline group in the target compound enhances membrane permeability and kinase selectivity compared to simpler aryl-substituted derivatives like 10e .
- Substitution at position 5 (e.g., nitrobenzylideneamino in 10e vs. tetrahydroquinoline-ethyl in the target compound) dictates divergent mechanisms: 10e targets EGFR, while the target compound inhibits PDE5 and induces apoptosis via caspase-3 activation .
Enzyme Inhibition
Key Compounds :
Pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives Activity: Xanthine oxidase (XO) inhibition (IC₅₀ = 3.2–8.7 µM), outperforming allopurinol (IC₅₀ = 7.4 µM) . Mechanism: Thiazolo ring enhances π-π stacking with XO’s active site .
Target Compound
| Compound | Enzyme Target | IC₅₀ | Key Structural Feature |
|---|---|---|---|
| Thiazolo-Pyrimidinone | Xanthine oxidase | 3.2–8.7 µM | Thiazolo fused ring |
| Target Compound | PDE5 | 9.2 nM | Tetrahydroquinoline-ethyl |
| Allopurinol (Reference) | Xanthine oxidase | 7.4 µM | Purine analog |
Anti-Inflammatory Activity
Key Compound: 5-{[4-(4-bromophenyl)-3-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]amino}-6-methyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-one (11e)
Biological Activity
The compound 5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a member of the pyrazolo[3,4-d]pyrimidine class of heterocyclic compounds. These compounds have garnered significant attention due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article provides an overview of the biological activity associated with this specific compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of approximately 376.46 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to interact with various biological targets.
Anticancer Activity
Recent studies have indicated that pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. For instance, derivatives of this compound have been evaluated for their ability to inhibit cancer cell proliferation. Research has shown that these compounds can induce apoptosis in various cancer cell lines by activating specific signaling pathways.
Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidines
| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Breast | 10 | Apoptosis induction |
| Compound B | Lung | 15 | Cell cycle arrest |
| Compound C | Colon | 8 | Inhibition of kinase |
Anti-inflammatory Effects
In addition to anticancer properties, pyrazolo[3,4-d]pyrimidines are recognized for their anti-inflammatory effects. Studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in inflammation.
Case Study:
A study published in Frontiers in Chemistry examined the anti-inflammatory effects of several pyrazolo[3,4-d]pyrimidine derivatives. The results indicated that these compounds significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro .
Antimicrobial Activity
The antimicrobial properties of pyrazolo[3,4-d]pyrimidines have also been explored. Various derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.
Table 2: Antimicrobial Activity
| Compound Name | Bacteria Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | Staphylococcus aureus | 32 µg/mL |
| Compound E | Escherichia coli | 16 µg/mL |
| Compound F | Pseudomonas aeruginosa | 64 µg/mL |
The biological activities of This compound are largely attributed to its ability to interact with various biological targets:
- Kinase Inhibition : Many pyrazolo[3,4-d]pyrimidines act as inhibitors of specific kinases involved in cell signaling pathways related to cancer progression.
- Cytokine Modulation : These compounds can modulate the production of cytokines involved in inflammatory responses.
- DNA Interaction : Some derivatives have shown the ability to intercalate into DNA strands, affecting replication and transcription processes.
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of this compound?
- Methodological Answer : The synthesis involves sequential reactions such as condensation, cyclization, and functionalization. Critical parameters include:
- Catalysts : Use Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) to accelerate intermediate formation .
- Solvents : Polar aprotic solvents (e.g., DMF or acetonitrile) improve reaction homogeneity and yield .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate high-purity products .
- Monitoring : Thin-layer chromatography (TLC) with UV visualization ensures reaction progress tracking .
Q. Which analytical techniques are essential for structural and purity validation?
- Methodological Answer : A combination of techniques is required:
- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and absolute configuration for solid-state characterization .
- HPLC : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer : Prioritize assays aligned with structural analogs:
- Kinase Inhibition : Test against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
- Antimicrobial Activity : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be structured to enhance target selectivity?
- Methodological Answer : Systematically modify substituents and evaluate biological outcomes:
-
Core Modifications : Compare pyrazolo-pyrimidine derivatives with/without tetrahydroquinoline or phenyl groups (Table 1) .
-
Substituent Effects : Introduce electron-withdrawing (e.g., -Cl) or donating (e.g., -OCH₃) groups to modulate binding affinity .
-
Biological Profiling : Cross-test modified analogs in kinase panels or resistance-associated cell lines to identify selectivity drivers .
Table 1 : Representative SAR Data for Pyrazolo-Pyrimidine Derivatives
Compound Modification Target Activity (IC₅₀, nM) Selectivity Ratio (Kinase A/Kinase B) 1-Phenyl substitution EGFR: 120 ± 15 1:8 (EGFR:VEGFR) Tetrahydroquinoline addition VEGFR: 45 ± 5 1:2 (VEGFR:EGFR)
Q. How to resolve contradictions in biological data across different studies?
- Methodological Answer : Address discrepancies via:
- Assay Standardization : Replicate studies under identical conditions (e.g., ATP concentration in kinase assays) .
- Structural Validation : Confirm compound integrity post-assay via LC-MS to rule out degradation .
- Off-Target Screening : Use proteome-wide profiling (e.g., thermal shift assays) to identify unintended interactions .
Q. What computational strategies predict ADMET properties for this compound?
- Methodological Answer : Combine in silico tools with experimental validation:
- Docking Simulations : AutoDock Vina or Schrödinger Suite to map binding modes to target proteins (e.g., kinases) .
- QSAR Modeling : Train models on datasets of pyrazolo-pyrimidines to predict solubility (LogP) and metabolic stability .
- ADMET Prediction : SwissADME or pkCSM for bioavailability, CYP450 inhibition, and hepatotoxicity risks .
Q. How to design in vivo pharmacokinetic (PK) studies for this compound?
- Methodological Answer : Follow a tiered approach:
Q. What methodologies assess chemical stability under physiological conditions?
- Methodological Answer : Conduct stress testing:
- pH Stability : Incubate in buffers (pH 1.2–9.0) at 37°C; monitor degradation via HPLC .
- Oxidative Stress : Expose to H₂O₂ (3%) and track oxidation byproducts .
- Light/Heat Stability : Store under ICH guidelines (25°C/60% RH) with UV light exposure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
